Methyl 2,3-dihydroxy-4-bromobenzoate
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Overview
Description
Methyl 2,3-dihydroxy-4-bromobenzoate: is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by hydroxyl groups, and the hydrogen at position 4 is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-dihydroxy-4-bromobenzoate typically involves the bromination of methyl 2,3-dihydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The general steps include:
Starting Material: Methyl 2,3-dihydroxybenzoate.
Bromination: The reaction is performed using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Raw Material Preparation: Ensuring the availability of high-purity methyl 2,3-dihydroxybenzoate.
Bromination Reaction: Conducting the bromination reaction in large reactors with precise control over temperature, concentration, and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dihydroxy-4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry: Methyl 2,3-dihydroxy-4-bromobenzoate is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may impart unique biological activities, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,3-dihydroxy-4-bromobenzoate depends on its interaction with biological targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Pathways: The compound can influence metabolic pathways involving aromatic compounds, affecting cellular processes.
Comparison with Similar Compounds
Methyl 2,3-dihydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 4-bromobenzoate: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.
Methyl 2,3-dihydroxy-5-bromobenzoate: Bromine atom is at a different position, leading to different reactivity and biological activity.
Uniqueness: Methyl 2,3-dihydroxy-4-bromobenzoate is unique due to the presence of both hydroxyl groups and a bromine atom. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
methyl 4-bromo-2,3-dihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXVQPAZMATCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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